molecular formula C13H17NO2 B14127711 1-Benzylpyrrolidin-3-yl acetate

1-Benzylpyrrolidin-3-yl acetate

Cat. No.: B14127711
M. Wt: 219.28 g/mol
InChI Key: WAZGGSCOYCPXGS-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidin-3-yl acetate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the benzyl group and the acetate ester in this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of 1-Benzylpyrrolidin-3-yl acetate can be achieved through several synthetic routes. One common method involves the asymmetric intramolecular Michael reaction of acyclic compounds such as ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate. This reaction is carried out under specific conditions to yield the desired pyrrolidine derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzylpyrrolidin-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can yield 1-Benzyl-3-hydroxypyrrolidine, a compound known for its use as an intermediate in drug synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry of the molecule . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzylpyrrolidin-3-yl acetate can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups. For example, pyrrolidin-2-one derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique combination of the benzyl group and acetate ester in this compound distinguishes it from other pyrrolidine derivatives and contributes to its specific biological activities.

Similar Compounds

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolizine
  • Prolinol

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1-benzylpyrrolidin-3-yl) acetate

InChI

InChI=1S/C13H17NO2/c1-11(15)16-13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3

InChI Key

WAZGGSCOYCPXGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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